N1-Methyl Substitution Confers Higher Lipophilicity vs. Des-Methyl Analog
The target compound (C19H19N3O, MW 305.4 g/mol) incorporates an N1-methyl group on the benzimidazole, which is absent in the common analog 4-(1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-32-1, C18H17N3O, MW 291.35 g/mol). The additional CH2 group increases molecular weight by 14.05 Da and is predicted to raise logP by approximately 0.5-0.8 units based on fragment-based contributions, enhancing membrane permeability. The des-methyl analog exhibits a reported density of 1.3±0.1 g/cm³ and a boiling point of 607.9±55.0 °C at 760 mmHg . The methylated derivative is expected to have marginally higher boiling point and altered solubility in organic solvents, directly impacting formulation and assay compatibility.
| Evidence Dimension | Lipophilicity and molecular weight |
|---|---|
| Target Compound Data | MW = 305.4 g/mol; predicted logP increment ~0.5-0.8 vs des-methyl |
| Comparator Or Baseline | 4-(1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one: MW = 291.35 g/mol; LogP = 2.41; Density = 1.3±0.1 g/cm³; Boiling Point = 607.9±55.0 °C |
| Quantified Difference | ΔMW = +14.05 Da; estimated ΔlogP = +0.5-0.8 |
| Conditions | Physicochemical prediction based on fragment contributions and comparative data from CAS 847396-32-1 |
Why This Matters
Higher lipophilicity directly influences blood-brain barrier penetration, membrane permeability, and non-specific protein binding, making this compound a preferred choice for CNS-targeted probe design where the des-methyl analog may have insufficient permeability.
